
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is a complex organic compound that features a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester typically involves multiple steps. One common approach is to start with the cyclopropyl precursor, which undergoes hydroxymethylation to introduce the hydroxymethyl group. This intermediate is then reacted with a dioxolane derivative under acidic or basic conditions to form the dioxolane ring. Finally, the benzyl ester is introduced through esterification reactions using benzyl alcohol and appropriate esterification reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The dioxolane ring and benzyl ester moiety can also influence the compound’s solubility, stability, and overall bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl derivatives: Compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.
Dioxolane derivatives: Compounds containing dioxolane rings, such as 1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane.
Benzyl esters: Compounds with benzyl ester groups, such as benzyl acetate or benzyl benzoate.
Uniqueness
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is unique due to the combination of its structural features. The presence of a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety in a single molecule provides distinct chemical and physical properties that can be leveraged in various applications. Its unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[1-(phenylmethoxymethyl)cyclopropyl]-1,3-dioxolan-4-one |
InChI |
InChI=1S/C16H20O4/c1-15(2)19-13(14(17)20-15)16(8-9-16)11-18-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
SLLATAZUVYZVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(C(=O)O1)C2(CC2)COCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
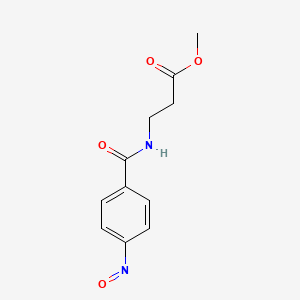

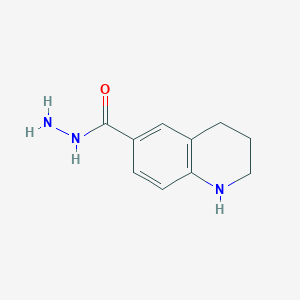


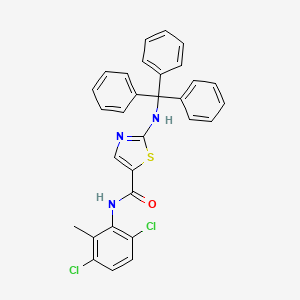


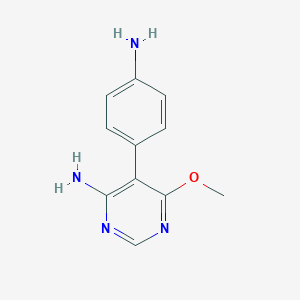
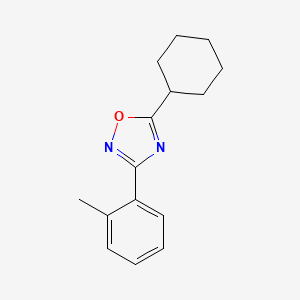
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
